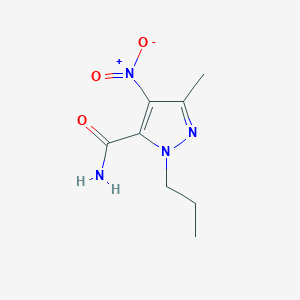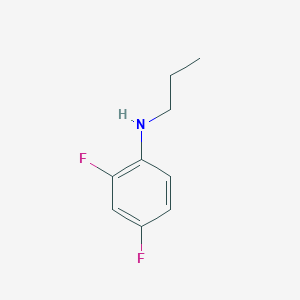![molecular formula C13H18O2 B8559833 [4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol](/img/structure/B8559833.png)
[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol
Overview
Description
[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol is an organic compound that features a cyclopropylmethoxy group attached to an ethylphenylmethanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with cyclopropylmethanol in the presence of a suitable base and a catalyst. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Catalyst: Palladium on carbon or other suitable catalysts
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: Reflux conditions or elevated temperatures around 80-100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form alcohols or hydrocarbons.
Substitution: Can undergo nucleophilic substitution reactions, especially at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclopropylmethoxybenzaldehyde or cyclopropylmethoxybenzoic acid.
Reduction: Formation of cyclopropylmethoxyethylbenzene.
Substitution: Formation of various substituted phenylmethanol derivatives.
Scientific Research Applications
[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of [4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol involves its interaction with specific molecular targets and pathways. It may act by:
Binding to receptors: Interacting with specific receptors on cell surfaces to modulate signaling pathways.
Enzyme inhibition: Inhibiting enzymes involved in metabolic processes.
Modulating gene expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenethylamine
- 4-Methoxyphenylacetonitrile
- 4-Methoxybenzyl chloride
Uniqueness
[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol is unique due to its cyclopropylmethoxy group, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol |
InChI |
InChI=1S/C13H18O2/c14-9-12-3-1-11(2-4-12)7-8-15-10-13-5-6-13/h1-4,13-14H,5-10H2 |
InChI Key |
PCEGMPLXYKKKAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COCCC2=CC=C(C=C2)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

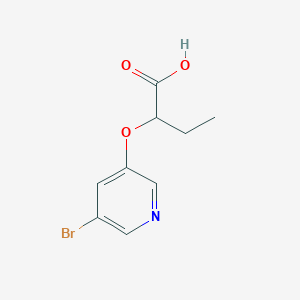
![6-Chloro-N-[2-(dimethylamino)ethyl]pyridine-3-sulfonamide](/img/structure/B8559755.png)
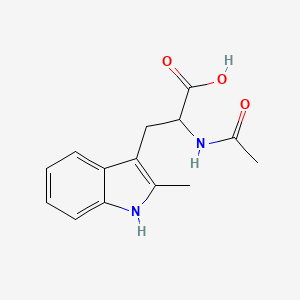
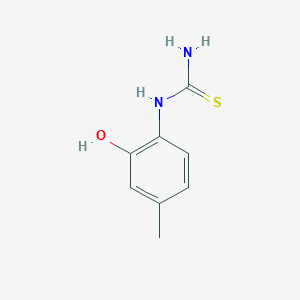
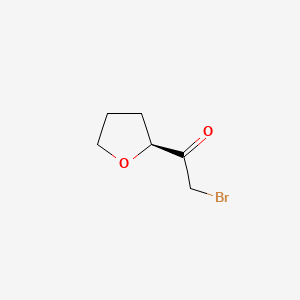
![[2,3'-Bipyridin]-2'(1'H)-one](/img/structure/B8559776.png)
![(6-Fluoro-benzo[1,3]dioxol-5-yl)-acetonitrile](/img/structure/B8559777.png)
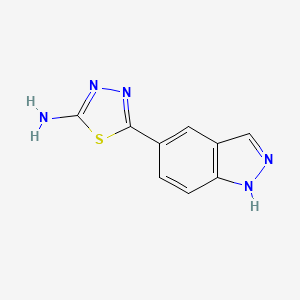
![8-Chloromethyl-10H-pyrazino[2,3-b][1,4]benzothiazine](/img/structure/B8559814.png)
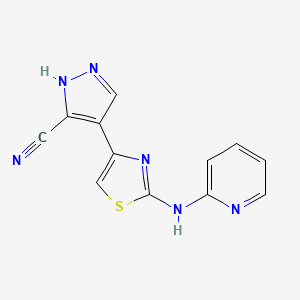
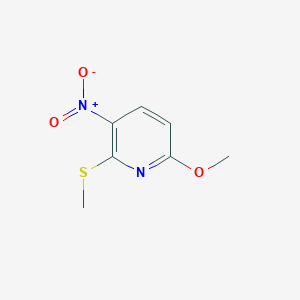
![1-[6-(2-Chloro-4-methyxyphenoxy)-hexyl]-imidazole](/img/structure/B8559828.png)
